molecular formula C22H26N2O B5817280 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole

1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B5817280
M. Wt: 334.5 g/mol
InChI Key: CKNWYEDZKZIINT-UHFFFAOYSA-N
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Description

1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzodiazole core and introduce the cyclohexylethyl and phenoxymethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazole core or the attached groups.

    Substitution: The phenoxymethyl and cyclohexylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including neurological disorders and infections.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzimidazole: Similar structure but with a benzimidazole core.

    1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzothiazole: Similar structure but with a benzothiazole core.

    1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzoxazole: Similar structure but with a benzoxazole core.

Uniqueness

1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and the benzodiazole core. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its potential to interact with specific molecular targets and pathways, leading to diverse and potentially beneficial effects.

Properties

IUPAC Name

1-(2-cyclohexylethyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-25-19-11-5-2-6-12-19/h2,5-8,11-14,18H,1,3-4,9-10,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNWYEDZKZIINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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